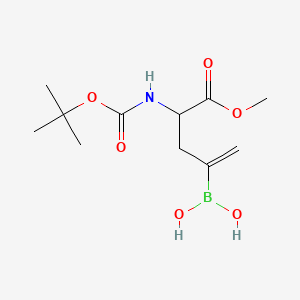
(4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid typically involves the use of tert-butyl carbamate as a protecting group for the amino function. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to form a stable intermediate.
Formation of the Boronic Acid: The protected amino compound is then subjected to boronation reactions to introduce the boronic acid functionality.
Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organohalides in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This interaction is crucial in its role in Suzuki–Miyaura coupling reactions, where it participates in the transmetalation step with palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: Used in similar applications but have different stability and reactivity profiles.
Uniqueness
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is unique due to its specific functional groups that allow for versatile applications in various chemical reactions and its potential in medicinal chemistry for drug development .
Eigenschaften
Molekularformel |
C11H20BNO6 |
|---|---|
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopent-1-en-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO6/c1-7(12(16)17)6-8(9(14)18-5)13-10(15)19-11(2,3)4/h8,16-17H,1,6H2,2-5H3,(H,13,15) |
InChI-Schlüssel |
JLNOSBSNQABCJE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


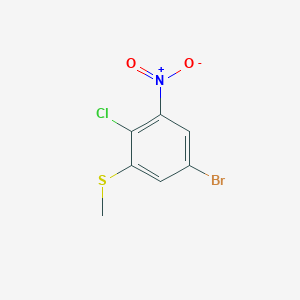

![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

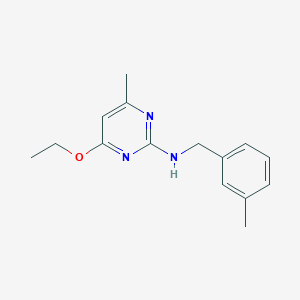
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
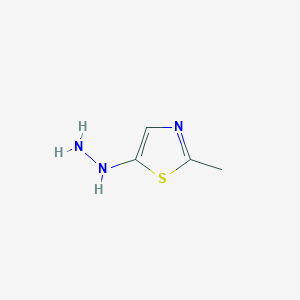

![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

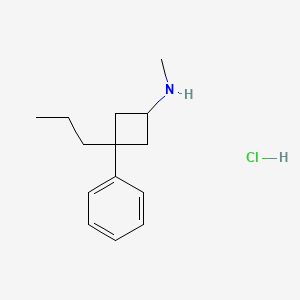
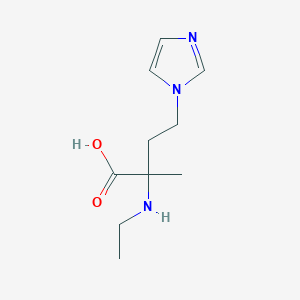
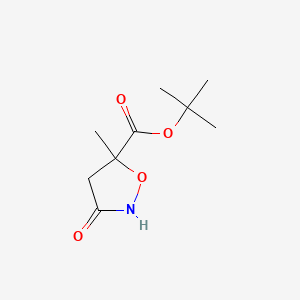
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
